

# Unveiling the Spectroscopic Signature of Arisugacin H: A Technical Guide

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Compound of Interest		
Compound Name:	Arisugacin H	
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This technical guide provides a detailed overview of the spectroscopic data for **Arisugacin H**, a potent acetylcholinesterase (AChE) inhibitor isolated from Penicillium sp. FO-4259-11. The following sections present its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition, based on the findings published by Otoguro et al. in the Journal of Antibiotics (2000).

### **Core Spectroscopic Data**

The structural elucidation of **Arisugacin H** was achieved through a comprehensive analysis of its spectroscopic characteristics. The key data are summarized below.

**Physicochemical Properties of Arisugacin H** 

Property	Value
Appearance	Colorless powder
Molecular Formula	C29H36O9
Molecular Weight	528.59 g/mol
High-Resolution Mass Spec	m/z 529.2435 ([M+H]+, Δ +0.2 mmu)

#### **Nuclear Magnetic Resonance (NMR) Data**



The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Arisugacin H** were recorded in CDCl<sub>3</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Data for **Arisugacin H** (in CDCl<sub>3</sub>)

Position	δ (ppm)	Multiplicity	J (Hz)
5	5.48	d	10.0
6	2.55	m	
7a	1.65	m	
7b	1.95	m	
8	3.57	dd	10.0, 2.0
1'	6.39	S	
3'	6.42	d	2.5
5'	6.32	d	2.5
4-Me	1.17	S	
4-Me	1.21	S	_
6a-Me	1.10	S	
12b-Me	1.48	S	
2'-OMe	3.80	S	
4'-OMe	3.82	S	-
6'-OMe	3.78	S	_
2-OH	3.48	S	-
3-OH	2.89	S	

Table 2: 13C NMR Data for Arisugacin H (in CDCl3)



1       164.5         3       98.8         4a       106.9         5       78.2         6       36.0         6a       42.9         7       18.2         8       73.1         9       158.5	
4a     106.9       5     78.2       6     36.0       6a     42.9       7     18.2       8     73.1       9     158.5	
5       78.2         6       36.0         6a       42.9         7       18.2         8       73.1         9       158.5	
6 36.0 6a 42.9 7 18.2 8 73.1 9 158.5	
6a     42.9       7     18.2       8     73.1       9     158.5	
7 18.2 8 73.1 9 158.5	
8 73.1 9 158.5	
9 158.5	
11 198.2	
12a 87.1	
12b 40.1	
1' 106.2	
2' 161.9	
3' 91.1	
4' 164.1	
5' 90.7	
6' 159.4	
4-Me 24.8	
4-Me 25.1	
6a-Me 16.9	
12b-Me 27.5	
2'-OMe 55.9	



4'-OMe	56.2
6'-OMe	55.4
C-2	71.2
C-3	70.9
C-4	41.5
C-11a	114.5

## **Experimental Protocols Isolation and Purification**

Arisugacin H was isolated from the culture broth of Penicillium sp. FO-4259-11. The producing strain was cultured in a medium containing soluble starch, glycerol, corn steep liquor, and CaCO<sub>3</sub>. The culture broth was extracted with ethyl acetate, and the extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Arisugacin H**.

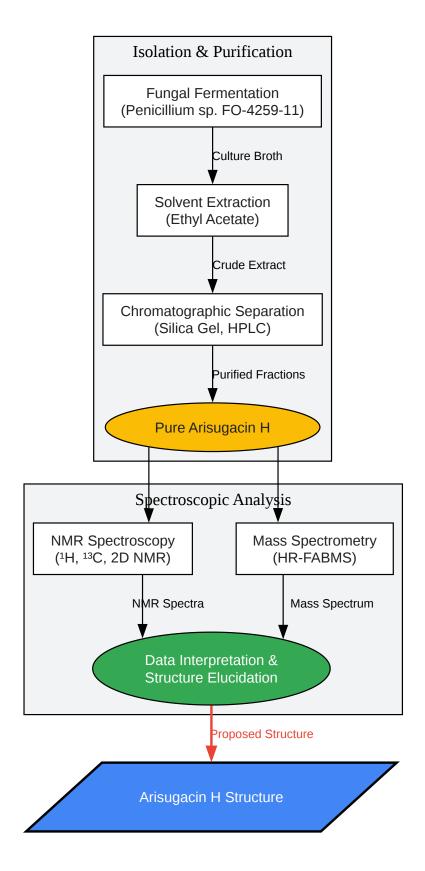
#### **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker AM-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts were referenced to the residual solvent peaks (<sup>1</sup>H: δ 7.26; <sup>13</sup>C: δ 77.0).
- Mass Spectrometry: High-resolution mass spectra were obtained using a JEOL JMS-SX102A mass spectrometer.

## Workflow for Spectroscopic Analysis of Arisugacin H

The general workflow for the isolation and structural elucidation of a natural product like **Arisugacin H** is depicted in the following diagram.





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Caption: Workflow for the isolation and structural elucidation of **Arisugacin H**.



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